molecular formula C22H20O11 B1256578 Oroxylin A-7-o-beta-D-glucuronide

Oroxylin A-7-o-beta-D-glucuronide

Cat. No.: B1256578
M. Wt: 460.4 g/mol
InChI Key: QXIPXNZUEQYPLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3, 4, 5-Trihydroxy-6-[(5-hydroxy-6-methoxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]oxane-2-carboxylic acid belongs to the class of organic compounds known as flavonoid-7-o-glucuronides. These are phenolic compounds containing a flavonoid moiety which is O-glycosidically linked to glucuronic acid at the C7-position. 3, 4, 5-Trihydroxy-6-[(5-hydroxy-6-methoxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]oxane-2-carboxylic acid is slightly soluble (in water) and a moderately acidic compound (based on its pKa).

Scientific Research Applications

Therapeutic Potential and Pharmacological Activities

Oroxylin A-7-o-beta-D-glucuronide, a bioactive compound found in the medicinal plant Oroxylum indicum (Sonapatha), has shown significant potential in various therapeutic areas. In traditional medicine, Sonapatha has been used to treat a wide array of conditions including asthma, bronchitis, diarrhea, dysentery, fevers, vomiting, inflammation, leukoderma, skin diseases, rheumatoid arthritis, and wound injuries. Modern pharmacological studies have supported and extended these traditional uses by highlighting the compound's ability to scavenge different free radicals and its rich profile of bioactive constituents including alkaloids, flavonoids, cardio glycosides, tannins, sterols, phenols, saponins, and other phytochemicals.

A notable aspect of Oroxylin A's medicinal properties includes its antimicrobial, anticancer, hepatic, gastrointestinal, cardiac, and diabetic disorder combating abilities. It's particularly noted for its role in treating obesity and promoting wound healing in both in vitro and in vivo preclinical models. Additionally, Sonapatha enhances glutathione, glutathione-s-transferase, glutathione peroxidase, catalase, and superoxide dismutase levels while reducing aspartate transaminase, alanine aminotransaminase, alkaline phosphatase, lactate dehydrogenase, and lipid peroxidation levels in various tissues. At a molecular level, Sonapatha activates the expression of critical proteins and inhibits several others, potentially underlying its broad medicinal properties (Jagetia, 2021).

Antiviral Properties

The phytoconstituents of Sonapatha, including Oroxylin A, have demonstrated inhibitory effects on the replication of SARS-CoV-2 (COVID-19) in both in vitro and in vivo experimental models. This indicates potential applications for this compound in containing COVID-19 infection in humans, showcasing its relevance in contemporary medical challenges (Jagetia, 2021).

Properties

IUPAC Name

3,4,5-trihydroxy-6-(5-hydroxy-6-methoxy-4-oxo-2-phenylchromen-7-yl)oxyoxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O11/c1-30-19-13(32-22-18(27)16(25)17(26)20(33-22)21(28)29)8-12-14(15(19)24)10(23)7-11(31-12)9-5-3-2-4-6-9/h2-8,16-18,20,22,24-27H,1H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXIPXNZUEQYPLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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